3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide
Description
This compound (CAS: 1010902-08-5) is a coumarin-pyridine hybrid with the molecular formula C₁₉H₁₈N₂O₄ and a molar mass of 338.36 g/mol . The structure consists of a 7-methoxy-4-methylcoumarin core linked via a propanamide chain to a pyridin-4-yl group.
Properties
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-9-19(23)25-17-11-16(24-2)13(10-15(12)17)3-4-18(22)21-14-5-7-20-8-6-14/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZGVUXMXJEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The following compounds share the core coumarin-propanamide framework but differ in substituents on the pyridine ring or coumarin system, leading to distinct physicochemical and pharmacological properties:
Physicochemical and Pharmacological Implications
Chlorinated Pyridine Derivatives ()
- The addition of chlorine at the 2-position on pyridine increases molecular weight (~372 vs.
- The 3-chloro-pyridine isomer () may exhibit altered steric interactions compared to the 4-pyridyl parent compound, affecting receptor selectivity.
Methoxy-Substituted Pyridine ()
- The 6-methoxy group on pyridin-3-yl introduces an additional hydrogen-bond acceptor, improving aqueous solubility (predicted logP reduction) and interaction with polar residues in enzymes or receptors.
Aliphatic Chain Derivative ()
- Replacement of pyridine with a 6-methylheptan-2-yl group drastically increases lipophilicity (logP ~4.5 vs.
Crystallographic and Hydrogen-Bonding Analysis
- The coumarin carbonyl and pyridine nitrogen in the parent compound likely participate in intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in similar amide-containing structures ().
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the chromenone core (e.g., methoxy and methyl group introduction) followed by amide coupling with pyridin-4-amine. Key steps include:
- Chromenone activation : Use of acyl chlorides or coupling agents (e.g., EDCI/HOBt) for amide bond formation.
- Reaction optimization : Temperature control (0–5°C for sensitive intermediates), pH adjustments to stabilize reactive groups, and chromatographic purification (e.g., silica gel column) to isolate the product .
- Yield enhancement : Sub-stoichiometric catalysts (e.g., DMAP) or microwave-assisted synthesis to accelerate reaction kinetics .
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks to confirm the chromenone (δ ~6.5–8.0 ppm for aromatic protons) and pyridine moieties (δ ~8.5–9.0 ppm for pyridinyl protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at ~321.43 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
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